

4'-Fluoroacetophenone structure and molecular weight

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Compound of Interest

Compound Name: 4'-Fluoroacetophenone

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An In-depth Technical Guide to 4'-Fluoroacetophenone

For professionals in research, chemical synthesis, and drug development, **4'-Fluoroacetophenone** (CAS No. 403-42-9) is a pivotal chemical intermediate. Its significance lies in its versatile aromatic ketone structure, which serves as a foundational building block in the synthesis of a wide range of more complex organic molecules.^{[1][2][3]} The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this compound particularly valuable in medicinal chemistry.^{[1][4]} This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

4'-Fluoroacetophenone is an aromatic ketone characterized by an acetyl group attached to a phenyl ring that is substituted with a fluorine atom at the para-position.

Structure Details:

- IUPAC Name: 1-(4-fluorophenyl)ethanone^[5]
- Molecular Formula: C₈H₇FO^{[3][6][7]}
- SMILES: CC(=O)C1=CC=C(C=C1)F^{[5][6]}
- InChI Key: ZDPAWHACYDRYIW-UHFFFAOYSA-N^[5]

The key physicochemical properties of **4'-Fluoroacetophenone** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	138.14 g/mol [3][5][6][8]
Appearance	Colorless to slightly yellow liquid[2][3][5]
Melting Point	4 °C[7][8][9]
Boiling Point	196 °C (at 760 mmHg)[3][7]
77-78 °C (at 10 mmHg)[2][9][10]	
Density	1.138 - 1.143 g/mL[3][7][10]
Flash Point	71 °C (159.8 °F) - closed cup[7][11]
Refractive Index	n _{20/D} 1.509 - 1.511[3][8][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **4'-Fluoroacetophenone**. Key spectral data are provided below.

Spectrum Type	Key Data Points
¹ H NMR (500 MHz, CDCl ₃)	δ 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H)[12]
¹³ C NMR (125 MHz, CDCl ₃)	δ 196.4, 165.8 (d, J=255.5 Hz), 133.6, 131.0 (d, J=9.3 Hz), 115.6 (d, J=21.8 Hz), 26.5[12]
Mass Spectrometry (GC-MS)	Major fragments (m/z): 123 (base peak), 95, 138 (molecular ion)[5]
Infrared Spectrum	Authentic spectrum available for comparison[8]

Experimental Protocols: Synthesis

4'-Fluoroacetophenone can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale procedures.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene

This classic method involves the reaction of fluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst.

Methodology:

- Into a 250 mL stainless steel reactor equipped with a magnetic stirrer, introduce 100 mL of anhydrous hydrogen fluoride (HF) at approximately 0°C.[\[13\]](#)
- Add 20.8 g (0.25 mole) of acetyl chloride and 20 g (0.21 mole) of fluorobenzene to the reactor.[\[13\]](#)
- Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is achieved.[\[13\]](#)
- Allow the reaction to proceed with stirring for 23 hours at ambient temperature.[\[13\]](#)
- After the reaction period, decompress the reactor to atmospheric pressure and carefully pour the reaction mixture onto 200 g of crushed ice.[\[13\]](#)
- Extract the resulting heterogeneous mixture three times with 200 mL of methylene chloride.[\[13\]](#)
- Combine the organic phases and wash them sequentially with water (3 x 200 mL), 3% aqueous potassium hydroxide solution (1 x 200 mL), and again with water (2 x 200 mL).[\[13\]](#)
- Dry the organic phase over anhydrous magnesium sulfate.[\[13\]](#)
- Remove the solvent by distillation under reduced pressure to yield the crude product.[\[13\]](#)
Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 4-Fluoroacetophenone Oxime

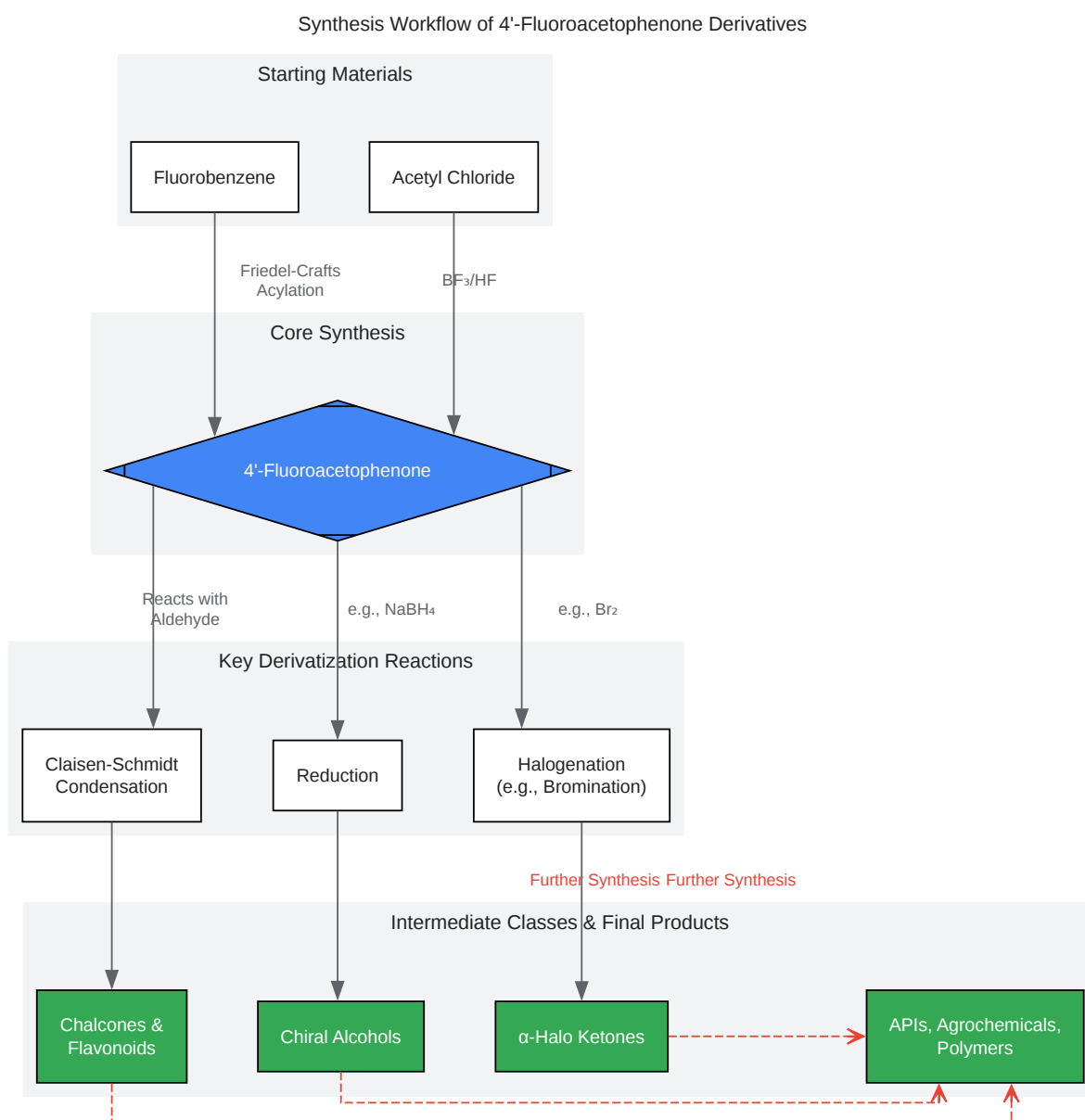
This method utilizes the oxidation of a previously prepared oxime.

Methodology:

- Introduce the starting material, 4-fluoroacetophenone oxime (1.0 mmol), into a 90 mL autoclave containing a glass tube and a magnetic stirrer.[14]
- Add the catalysts, Amberlyst-15 (0.02 g) and FPA53-NO₂ (0.02 g), along with 1.5 mL of a suitable solvent (e.g., acetonitrile).[14]
- Charge the autoclave with oxygen to a pressure of 0.1 MPa.[14]
- Stir the reaction mixture at the desired temperature for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[9][14]
- Upon completion, filter the reaction mixture to separate the resin catalysts. Extract the collected resin with acetonitrile (2 x 1.5 mL).[14]
- Combine the organic phases and remove the solvent under reduced pressure.[14]
- Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate eluent system, to obtain pure **4'-Fluoroacetophenone**. [2][9][14]

Logical Workflow and Applications

4'-Fluoroacetophenone is a versatile precursor primarily used in multi-step syntheses in the pharmaceutical, agrochemical, and materials science sectors.[1][3][9] Its role as a key intermediate is depicted in the following workflow diagram.



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Caption: Synthetic utility of **4'-Fluoroacetophenone** as a key intermediate.

In drug development, it is a building block for synthesizing enzyme inhibitors, as well as potential antimicrobial and anticancer agents.[1] In agriculture, it is used to create herbicides and pesticides.[9] Furthermore, it serves as a precursor for fluorinated polymers in materials science, which are valued for their chemical resistance and thermal stability.[1]

Safety and Handling

Proper handling of **4'-Fluoroacetophenone** is essential in a laboratory setting. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][5][15]

- **Precautions for Safe Handling:** Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] Avoid contact with skin and eyes and wash hands thoroughly after handling.[16][17] Keep away from open flames, hot surfaces, and other sources of ignition.[11][15][18]
- **Storage Conditions:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[11][16][18]
- **First Aid Measures:** In case of skin contact, wash immediately with plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[16][19] If inhaled, move the person to fresh air.[16][17] Seek medical attention if irritation persists.[16][19]

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